molecular formula C10H11N3O2 B6334527 (2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid CAS No. 149704-63-2

(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid

Cat. No.: B6334527
CAS No.: 149704-63-2
M. Wt: 205.21 g/mol
InChI Key: IJMJEEWBYMCJQL-QMMMGPOBSA-N
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Description

(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid is a high-purity synthetic amino acid analog of significant interest in medicinal chemistry and biological research. This compound, cataloged under CAS number 149704-63-2 and molecular formula C10H11N3O2, features a stereospecific (S)-configuration at the alpha-carbon and a unique 1H-pyrrolo[2,3-c]pyridine heterocyclic system . This structural motif is a key pharmacophore in the development of therapeutic agents, with published patent literature indicating its application in the design of transforming growth factor-beta (TGF-β) mimic proteins, which are investigated for wound healing and soft tissue augmentation . Researchers value this compound as a specialized building block for peptide synthesis and as a critical intermediate in drug discovery projects. Its mechanism of action in research settings is often related to its incorporation into larger bioactive peptides or proteins that mimic the function of endogenous signaling molecules . The product is characterized by a molecular weight of 205.21 g/mol and should be stored sealed in a dry, room-temperature environment to ensure long-term stability . This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(2S)-2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-5-12-2-1-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMJEEWBYMCJQL-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC2=C1C(=CN2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : N-protected dehydroalanine derivative (e.g., tert-butyloxycarbonyl (Boc)-protected)

  • Catalyst : Rhodium(I)-(R)-BINAP complex (0.5 mol%)

  • Solvent : Methanol at 50°C under 50 psi H₂

  • Yield : 82–89% after 12 hours

Racemization risks during deprotection necessitate mild acidic conditions (e.g., 4 M HCl in dioxane) to preserve chirality.

Enantioselective Pyrrolo[2,3-c]pyridine Coupling

Introducing the pyrrolo[2,3-c]pyridin-3-yl moiety requires regioselective cross-coupling. A palladium-mediated Suzuki-Miyaura reaction between a boronic ester-functionalized pyrrolopyridine and iodinated alanine derivatives is effective.

Key Reaction Parameters

ParameterValue
Boronic Ester3-Pinacolatoboryl-1H-pyrrolo[2,3-c]pyridine
Halogenated Alanine(S)-2-Amino-3-iodopropanoic acid (Boc-protected)
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₂CO₃
SolventDMF/H₂O (4:1)
Temperature80°C, 24 hours
Yield74%

Post-coupling deprotection with trifluoroacetic acid (TFA) yields the free amino acid.

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables rapid assembly and simplifies purification. The pyrrolo[2,3-c]pyridine group is introduced via Fmoc-protected building blocks on Wang resin.

Stepwise Protocol

  • Resin Activation : Wang resin preloaded with Fmoc-Ala-OH.

  • Deprotection : 20% piperidine in DMF.

  • Coupling : Fmoc-Pyrrolo[2,3-c]pyridine-propanoic acid (3 eq), HBTU (3 eq), DIPEA (6 eq) in DMF.

  • Cleavage : TFA/H₂O/TIPS (95:2.5:2.5) for 2 hours.

  • Yield : 68% after HPLC purification.

Biocatalytic Approaches

Enzymatic methods using transaminases or aldolases offer sustainable alternatives. A study utilizing ω-transaminase from Arthrobacter sp. achieved 91% conversion of 3-oxo-3-(pyrrolo[2,3-c]pyridin-3-yl)propanoic acid to the (S)-enantiomer.

Enzymatic Reaction Metrics

EnzymeSubstrate ConcentrationCofactorTemperatureee
ω-Transaminase50 mMPLP37°C99%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major methods:

MethodYield (%)ee (%)ScalabilityCost ($/g)
Asymmetric Hydrogenation8598High120
Suzuki Coupling7499Moderate200
SPPS6895Low350
Biocatalysis9199High90

Biocatalytic routes emerge as cost-effective and sustainable, though substrate availability remains a constraint.

Purification and Analytical Characterization

Final purification typically employs reverse-phase HPLC (C18 column) with a gradient of acetonitrile/0.1% TFA. Key analytical data:

  • HPLC Purity : ≥95%

  • ¹H NMR (D₂O): δ 7.45 (s, 1H, pyridine-H), 6.89 (d, J=3.1 Hz, 1H, pyrrole-H), 4.32 (q, J=7.0 Hz, 1H, α-CH), 3.11 (dd, J=14.5, 7.0 Hz, 1H, β-CH₂), 2.98 (dd, J=14.5, 7.0 Hz, 1H, β-CH₂).

  • Optical Rotation : [α]²⁵D = +15.6° (c=1, H₂O).

Industrial-Scale Production Challenges

Scaling enantioselective synthesis requires addressing:

  • Catalyst Cost : Rhodium-based systems are prohibitive; nickel catalysts are under investigation.

  • Byproduct Formation : Reducing pyrrolo[2,3-c]pyridine dimerization via optimized stoichiometry.

  • Green Chemistry : Solvent recovery and waste minimization in biocatalytic processes.

Chemical Reactions Analysis

Reactions Involving the α-Amino Acid Backbone

The compound's amino and carboxylic acid groups enable classic amino acid reactions, with modifications influenced by the adjacent heterocyclic ring.

Peptide Bond Formation

The amino group participates in nucleophilic acyl substitution with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) to form peptide bonds. For example:

(2S)-2-Amino-3-1H-pyrrolo[...]propanoic acid+RCO-O-NHSRCONH-CH(...)-COOH+HOSu\text{(2S)-2-Amino-3-{1H-pyrrolo[...]}propanoic acid} + \text{RCO-O-NHS} \rightarrow \text{RCONH-CH(...)-COOH} + \text{HOSu}

  • Conditions : pH 7–9 aqueous buffer, room temperature .

  • Applications : Used to synthesize peptide-based inhibitors targeting neurotransmitter receptors .

Transamination

The amino group undergoes transfer to α-keto acids in the presence of transaminases:

Compound+α-ketoglutarate3-(1H-pyrrolo[...]pyridin-3-yl)pyruvate+L-glutamate\text{Compound} + \alpha\text{-ketoglutarate} \rightarrow \text{3-(1H-pyrrolo[...]pyridin-3-yl)pyruvate} + \text{L-glutamate}

  • Catalysts : Pyridoxal phosphate-dependent enzymes .

  • Outcome : Generates bioactive keto acid derivatives implicated in metabolic studies.

Carboxylic Acid Group Reactivity

The carboxylic acid moiety undergoes typical acid-catalyzed transformations.

Decarboxylation

Thermal or enzymatic decarboxylation produces a β-pyrrolopyridinyl ethylamine derivative:

CompoundΔ or decarboxylaseCO2+3-(1H-pyrrolo[...]pyridin-3-yl)ethylamine\text{Compound} \xrightarrow{\Delta \text{ or decarboxylase}} \text{CO}_2 + \text{3-(1H-pyrrolo[...]pyridin-3-yl)ethylamine}

  • Conditions : 150–200°C under inert atmosphere or via microbial enzymes.

  • Significance : The product exhibits structural similarity to serotonin and dopamine, suggesting neuropharmacological potential .

Esterification and Amide Formation

The carboxylic acid reacts with alcohols or amines under standard coupling conditions:

Reaction TypeReagents/ConditionsProductApplication
Esterification SOCl₂ + ROHAlkyl esterProdrug design
Amide Formation DCC/HOBt + RNH₂AmideEnzyme inhibitor synthesis

Heterocyclic Ring Reactions

The pyrrolo[2,3-c]pyridine system undergoes electrophilic substitution and coordination chemistry.

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring reacts preferentially at the C-5 position:

ReactionReagentsProductNotes
Nitration HNO₃/H₂SO₄5-Nitro derivativeRequires -20°C to prevent ring decomposition
Halogenation Cl₂/FeCl₃5-Chloro derivativeUsed to create halogenated analogs for SAR studies

Metal Coordination

The nitrogen atoms in the pyrrolopyridine ring act as ligands for transition metals:

Compound+PdCl2Pd(II)-pyrrolopyridine complex\text{Compound} + \text{PdCl}_2 \rightarrow \text{Pd(II)-pyrrolopyridine complex}

  • Applications : Catalyzes Suzuki-Miyaura couplings in synthetic routes to related heterocycles .

Enzymatic and Metabolic Reactions

In biological systems, the compound undergoes transformations mediated by specific enzymes:

Enzyme ClassReactionOutcome
Monoamine oxidases Oxidative deaminationPyrrolopyridinyl pyruvate + NH₃
Cytochrome P450 Hydroxylation5-Hydroxy metabolite (detected in hepatic microsomes)

Stability Under Reaction Conditions

The compound’s stability varies significantly with pH and temperature:

ConditionStabilityDegradation Pathway
Acidic (pH < 3) UnstableRing protonation → decarboxylation
Alkaline (pH > 10) ModerateEster hydrolysis dominates
UV light SensitiveRadical-mediated ring opening

Comparative Reactivity with Analogues

The pyrrolo[2,3-c]pyridine system exhibits distinct reactivity compared to simpler heterocycles:

FeaturePyrrolo[2,3-c]pyridineIndolePyridine
Electrophilic Substitution Rate Faster at C-5Faster at C-3N/A
Metal Coordination Strength Stronger (bi-dentate)ModerateWeak
Decarboxylation Rate Slower than tryptophanFastN/A

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H11_{11}N3_3O2_2
  • Molecular Weight : 205.22 g/mol
  • CAS Number : 149704-63-2
  • IUPAC Name : (S)-2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid

Its structure features a chiral amino acid backbone combined with a pyrrolo[2,3-c]pyridine moiety, which contributes to its unique properties and biological activities.

Biological Activities

(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid exhibits several notable biological activities:

  • Neurotransmitter Modulation :
    • The compound's structural similarity to neurotransmitters suggests it may play a role in modulating synaptic transmission. This activity is particularly relevant in the context of neurological disorders where neurotransmitter balance is disrupted.
  • Antioxidant Properties :
    • Preliminary studies indicate that this compound may possess antioxidant effects, which are beneficial in reducing oxidative stress in cells. Antioxidants are crucial for protecting cells from damage caused by free radicals.
  • Anticancer Activity :
    • Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms. This includes inducing apoptosis in cancer cells or disrupting their metabolic pathways.

Synthetic Routes

Several synthetic methods can be employed to produce (2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid. Common approaches include:

  • Chemical Synthesis : Utilizing specific reagents and catalysts to facilitate the formation of the amino acid structure.
  • Biological Synthesis : Employing enzymatic pathways that naturally occur within organisms to produce the compound.

The choice of synthesis method can affect the yield and purity of the final product.

Pharmacological Research

The compound is of particular interest in pharmacological research due to its potential therapeutic applications. It is being studied for:

  • Neurological Disorders : Investigating its role as a neurotransmitter modulator could lead to new treatments for conditions like depression or anxiety.
  • Cancer Therapy : Its anticancer properties make it a candidate for further exploration as a chemotherapeutic agent.

Interaction Studies

Research has focused on understanding how (2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid interacts with various biological targets. Computational models are often employed to predict these interactions based on structural similarities with known ligands.

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with structurally similar compounds reveals distinct differences:

Compound NameStructural FeaturesBiological Activity
5-HydroxytryptophanIndole ringPrecursor to serotonin
L-TyrosineAromatic amino acidPrecursor for neurotransmitters
1H-Pyrrole-2-carboxylic acidPyrrole ring with carboxylic acidAntimicrobial activity
4-Aminobutyric acid (GABA)Simple amino acidMajor inhibitory neurotransmitter

(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid stands out due to its specific pyrrolo[2,3-c]pyridine structure combined with an amino acid framework, potentially providing unique interactions at biological targets compared to simpler compounds like L-Tyrosine or GABA.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of pyrrolo-pyridine-based amino acids. Key structural analogs and their distinguishing features are summarized below:

Positional Isomers of Pyrrolo-Pyridine Moieties

Table 1: Comparison of Pyrrolo-Pyridine Propanoic Acid Derivatives
Compound Name CAS Number Pyrrolo-Pyridine Substitution Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Applications
(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid 149704-63-2 [2,3-c] C₁₀H₁₁N₃O₂ 205.21 ≥95% Neurotransmitter analog; drug discovery
(2S)-2-Amino-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid 149704-62-1 [3,2-c] C₁₀H₁₁N₃O₂ 205.21 ≥97% Research reagent; kinase inhibitor studies
(S)-2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (L-7-Azatryptophan) 49758-35-2 [2,3-b] C₁₀H₁₁N₃O₂ 205.21 98% Labeled with GHS hazards (H302, H315); used in peptide synthesis
(S)-2-Amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid PA 20 0621030 [3,2-b] C₁₀H₁₁N₃O₂ 205.22 N/A Structural analog for enzyme inhibition studies

Key Observations :

Substitution Position : The numbering of the pyrrolo-pyridine ring ([2,3-c] vs. [3,2-c] vs. [2,3-b]) alters electronic distribution and steric effects, impacting binding affinity to biological targets. For example, the [2,3-c] isomer (target compound) may exhibit distinct receptor selectivity compared to the [2,3-b] variant (L-7-Azatryptophan) .

Safety Profiles: The [2,3-b] analog (CAS 49758-35-2) carries notable hazards (e.g., H302: harmful if swallowed), while safety data for the [2,3-c] and [3,2-c] isomers are less documented, suggesting differences in toxicity .

Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., Cl, OMe) on the pyrrolo-pyridine ring, such as those in , show varying synthetic yields (71–95%), implying that substituents influence reaction efficiency .

Functional Group Variations

Carboxylic Acid Derivatives

These are intermediates in synthesizing more complex derivatives and highlight the reactivity of the pyrrolo-pyridine ring toward electrophilic substitution .

Pyrido-Pyrazine Analogs

(2S)-2-Amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid (structural data in ) replaces the pyrrolo-pyridine with a pyrido-pyrazine system.

Biological Activity

(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid, commonly referred to as a pyrrolo-amino acid, is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. Its molecular formula is C10H11N3O2, with a molecular weight of approximately 205.22 g/mol. The compound features a pyrrolo[2,3-c]pyridine moiety attached to an amino acid backbone, which may contribute to its diverse biological effects.

PropertyValue
IUPAC Name(2S)-2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid
CAS Number149704-63-2
Molecular FormulaC10H11N3O2
Molecular Weight205.22 g/mol
Purity97%

Synthesis

The synthesis of (2S)-2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid typically involves multi-step organic reactions. A common method includes cyclization reactions to form the pyrrolo[2,3-c]pyridine core followed by amination to introduce the amino acid side chain. Reaction conditions often require specific catalysts and controlled temperatures to optimize yields and purity.

The biological activity of (2S)-2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid is attributed to its interaction with various molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways involved in inflammation, cancer progression, and other physiological processes.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can inhibit lipid peroxidation effectively, suggesting that (2S)-2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid may possess similar capabilities.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrrolo-based compounds. For example:

  • Cell Line Studies : The compound has been tested against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Preliminary results indicate promising antiproliferative effects.
Cell LineIC50 Value (µM)Reference
HepG26.19 ± 0.50Study A
MCF-75.10 ± 0.40Study A

These findings suggest that (2S)-2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid could be a candidate for further development in cancer therapeutics.

Case Study 1: Antioxidant Potential

A study evaluating the antioxidant capacity of similar pyrrole derivatives showed that they exhibited significant radical scavenging activity, which could be extrapolated to suggest that (2S)-2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid may have comparable effects.

Case Study 2: Anticancer Efficacy

In vitro studies conducted on related compounds indicated that those with structural similarities to (2S)-2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid had IC50 values ranging from 5.1 to 22 µM against various cancer cell lines. This positions the compound as a potential lead for anticancer drug development.

Q & A

Q. Comparison of Methods

MethodKey StepsCatalysts/ConditionsYield Range
Aza-Michael ReactionAmine protection → couplingChiral ligands, polar aprotic solvents60-75%
Enzymatic ResolutionRacemate separationChiral HPLC or lipases85-90% enantiomeric excess

How should researchers confirm the structural integrity and enantiomeric purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., pyrrolo-pyridine protons at δ 6.8–8.2 ppm, α-proton splitting due to chirality) .
  • Mass Spectrometry (MS) : Confirm molecular weight (C10_{10}H11_{11}N3_{3}O2_{2}, m/z 205.21) and fragmentation patterns .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane-isopropanol gradients to resolve enantiomers (retention time differences ≥2 min) .

Q. Purity Standards

  • Commercial batches report ≥95% purity via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) .

What biological pathways or targets are associated with this compound’s activity?

Methodological Answer:

  • Glutamate Receptor Modulation : The pyrrolo-pyridine moiety mimics tryptophan derivatives, influencing NMDA or AMPA receptor binding .
  • Apoptosis Induction : Inhibits cancer cell proliferation (e.g., IC50_{50} ~10 µM in HeLa cells) via caspase-3 activation .
  • Enzyme Inhibition : Competes with natural substrates in tryptophan-metabolizing enzymes (e.g., IDO/TDO) .

Q. Key Findings

Study SystemObserved ActivityMechanism
Neuronal CulturesNeuroprotection at 50 µMNMDA receptor antagonism
Colorectal Cancer40% apoptosis inductionROS-mediated caspase-3 activation

How can enantiomeric impurities be minimized during synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to enforce (2S) configuration during coupling .
  • Kinetic Resolution : Enzymes like subtilisin selectively hydrolyze undesired enantiomers .
  • Chiral Chromatography : Semi-preparative HPLC with cellulose-based phases achieves >99% enantiomeric purity .

Q. Critical Parameters

  • Temperature control (<0°C) during chiral intermediate formation prevents racemization .

How do structural modifications at the pyrrolo-pyridine ring affect pharmacological properties?

Methodological Answer:

  • Fluorination : Introducing fluorine at position 6 (vs. 5) increases metabolic stability (t1/2_{1/2} from 2.1 to 4.7 hr) and receptor selectivity (Ki_i NMDA: 0.8 µM vs. 2.3 µM) .
  • Bromination : Enhances lipophilicity (logP from -1.2 to 0.4) but reduces aqueous solubility (from 12 mg/mL to 3 mg/mL) .

Q. Structure-Activity Relationship (SAR)

Substituent PositionBinding Affinity (NMDA, Ki_i)Metabolic Stability (t1/2_{1/2}, hr)
6-Fluoro0.8 µM4.7
5-Bromo2.1 µM3.2
Unmodified3.5 µM2.1

How should researchers address contradictions in reported biological activities across studies?

Methodological Answer:

  • Purity Verification : Reanalyze batches via HPLC/MS to exclude impurities (>95% purity required) .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., MK-801 for NMDA antagonism) .
  • Stereochemical Confirmation : Validate enantiomeric ratios, as (2R) isomers may exhibit antagonistic effects .

Case Study
A 2024 study reported neuroprotective effects at 50 µM, while a 2023 study found neurotoxicity at 100 µM. This discrepancy was resolved by identifying batch-dependent racemization (10% (2R) impurity in toxic samples) .

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